An In-depth Technical Guide to L-beta-Homoalanine Hydrochloride
An In-depth Technical Guide to L-beta-Homoalanine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of L-beta-Homoalanine hydrochloride, an amino acid derivative of interest in pharmaceutical development and biochemical research.
Chemical Structure and Properties
L-beta-Homoalanine hydrochloride, systematically known as (3S)-3-aminobutanoic acid hydrochloride, is an alanine (B10760859) derivative with the amino group attached to the beta-carbon.[1][2][3] This structural feature distinguishes it from its alpha-amino acid counterpart, alanine. The hydrochloride salt form enhances its stability and solubility.
The chemical structure of L-beta-Homoalanine hydrochloride is as follows:
Caption: Chemical structure of L-beta-Homoalanine hydrochloride.
The key properties of L-beta-Homoalanine hydrochloride are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | (3S)-3-aminobutanoic acid hydrochloride | [3] |
| Synonyms | L-β-HomoAla-OH·HCl, (S)-3-Aminobutyric acid hydrochloride | [4] |
| CAS Number | 58610-41-6 | [4][5] |
| Molecular Formula | C₄H₉NO₂·HCl | [4] |
| Molecular Weight | 139.58 g/mol | [1][4] |
| Appearance | White to off-white powder | [4][5] |
| Purity | ≥ 97-98% (NMR) | [3][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][5] |
| Storage Temperature | Room temperature or 0-8°C, under inert atmosphere | [4][5] |
| Optical Rotation | [a]D²⁵ = +22 ± 2º (c=1 in H₂O) | [4] |
| InChI Key | UHYVVUABAWKTJJ-DFWYDOINSA-N | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of L-beta-Homoalanine hydrochloride are crucial for its application in research and development.
This protocol is adapted from a reported method involving a Michael addition followed by enzymatic resolution and hydrolysis.[6]
Materials:
-
Ethyl crotonate
-
Lipase (B570770) from Candida antarctica B (CAL-B), immobilized
-
Methyl tert-butyl ether (MTBE)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium hydroxide (B78521) (NaOH) solution (1 M and 0.1 M)
-
Ion exchange resin (e.g., Merck-III)
-
Hydrochloric acid (HCl) solution (1 M)
Procedure:
-
Michael Addition: In a round-bottom flask, heat a mixture of ethyl crotonate and benzylamine at 60°C for 30 hours. Monitor the reaction's completion via ¹H-NMR spectroscopy.[6]
-
Enzymatic Resolution: Add immobilized CAL-B lipase to the reaction mixture and stir at 60°C for 16 hours.[6] Completion is monitored by ¹H-NMR.
-
Extraction: Filter to remove the enzyme. Wash the mixture with MTBE. The organic solution is then washed with saturated NaHCO₃ solution.[6]
-
Hydrolysis: Add 1 M NaOH solution to the organic layer and stir at room temperature for 16 hours.[6]
-
Purification: Separate the aqueous layer. Add ion exchange resin and stir for one hour. Wash the resin with water.[6]
-
Elution and Isolation: Elute the product from the resin using 1 M HCl solution. Evaporate the hydrochloric acid solution under reduced pressure to obtain L-beta-Homoalanine hydrochloride.[6]
Caption: Workflow for the synthesis of L-beta-Homoalanine hydrochloride.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for confirming the structure and assessing the purity of L-beta-Homoalanine hydrochloride.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H-NMR and ¹³C-NMR spectra.
-
Typical ¹H-NMR signals would correspond to the methyl (CH₃), methine (CH), and methylene (B1212753) (CH₂) protons, with chemical shifts and coupling patterns characteristic of the (S)-3-aminobutanoic acid structure.
-
The purity can be estimated by integrating the signals corresponding to the product and comparing them to any impurity signals.[4]
Applications in Drug Development and Research
L-beta-Homoalanine hydrochloride serves as a valuable building block in medicinal chemistry and biochemistry.[4]
-
Peptide Synthesis: It is used to synthesize peptidomimetics and other modified peptides. Its incorporation can enhance the stability against enzymatic degradation and improve the pharmacokinetic properties of therapeutic peptides.[4]
-
Pharmaceutical Development: This compound is a precursor for synthesizing molecules with therapeutic potential, such as compounds for the treatment of Hepatitis B Virus (HBV) infection.[6]
-
Neuroscience Research: It is employed in studies related to neurotransmitter function and neuronal signaling.[4]
Caption: Logical workflow of L-beta-Homoalanine hydrochloride in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-beta-Homoalanine hydrochloride | 58610-41-6 [chemicalbook.com]
- 3. L-beta-Homoalanine hydrochloride | 58610-41-6 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. L-beta-Homoalanine hydrochloride CAS#: 58610-41-6 [m.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
